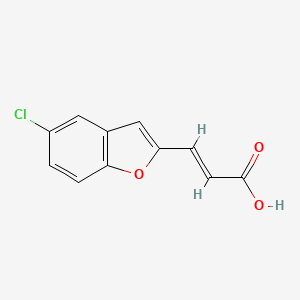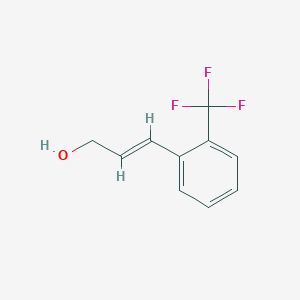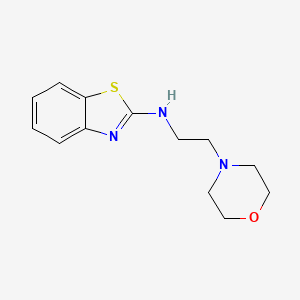
3-(5-Chloro-benzofuran-2-yl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-benzofuran-2-yl)-acrylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chlorine atom at the 5-position of the benzofuran ring and an acrylic acid moiety makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-benzofuran-2-yl)-acrylic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized by reacting salicylaldehyde with bromoacetone under basic conditions in ethanol.
Introduction of Chlorine Atom: The chlorine atom is introduced at the 5-position of the benzofuran ring through electrophilic substitution reactions.
Formation of Acrylic Acid Moiety: The acrylic acid moiety is introduced via a crossed aldol condensation reaction between the benzofuran derivative and an appropriate aldehyde in the presence of a base and acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-benzofuran-2-yl)-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring, particularly at the positions adjacent to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(5-Chloro-benzofuran-2-yl)-acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to antifungal activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Chloro-benzofuran-2-yl)-acrylic acid is unique due to its specific substitution pattern and the presence of the acrylic acid moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C11H7ClO3 |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
(E)-3-(5-chloro-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1-6H,(H,13,14)/b4-2+ |
InChI Key |
YFTSRZOKLSEVRM-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5H-[1,2,4]Triazolo[5,1-b][1,3]thiazine-6-acetic acid, 6,7-dihydro-7-oxo-, methyl ester](/img/structure/B12124912.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)
![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)



![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
